REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[N:4]([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[C:11]([F:16])[C:10]=2F)[C:5](=[S:8])[S:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[F:16][C:11]1[C:10]2[O:1][CH2:2][C:3]3=[CH:7][S:6][C:5](=[S:8])[N:4]3[C:9]=2[CH:14]=[CH:13][C:12]=1[F:15] |f:1.2.3|
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Name
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4-Hydroxymethyl-3-(2,3,4-trifluorophenyl)-2(3H)-thiazolethione
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Quantity
|
60 g
|
Type
|
reactant
|
Smiles
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OCC=1N(C(SC1)=S)C1=C(C(=C(C=C1)F)F)F
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Name
|
|
Quantity
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60 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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450 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 110° C. for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After the reaction mixture was evaporated to dryness, water
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Type
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ADDITION
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Details
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was added to the residue
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Type
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EXTRACTION
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Details
|
the resultant was extracted with chloroform
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Type
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WASH
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Details
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The extract was washed with a NaCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
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Details
|
by distilling off the solvent under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a mixed solvent of hexane-ethyl acetate
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Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=2N3C(COC21)=CSC3=S)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |